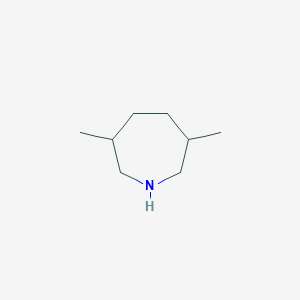

3,6-Dimethylazepane

Description

Structure

3D Structure

Properties

CAS No. |

55650-67-4 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

3,6-dimethylazepane |

InChI |

InChI=1S/C8H17N/c1-7-3-4-8(2)6-9-5-7/h7-9H,3-6H2,1-2H3 |

InChI Key |

LKHYLIILDFDDHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CNC1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,6 Dimethylazepane and Substituted Azepanes

Strategies for Stereoselective Access to Dimethylazepane Isomers

Achieving control over the stereochemistry of substituents on the flexible azepane ring is a formidable challenge in synthetic chemistry. The development of stereoselective methods is crucial for accessing specific isomers of compounds like 3,6-dimethylazepane to enable detailed structure-activity relationship studies.

Osmium-Catalyzed Tethered Aminohydroxylation in Azepane Ring Formation

The osmium-catalyzed aminohydroxylation (AA) reaction is a powerful method for the stereoselective, vicinal addition of amino and hydroxyl groups across a double bond. nih.govorganic-chemistry.org The tethered variant of this reaction provides exceptional control over both regioselectivity and stereoselectivity by linking the nitrogen source to the substrate through a temporary tether. nih.gov This strategy has been effectively applied to the synthesis of heavily hydroxylated azepane iminosugars, demonstrating its utility in constructing the core azepane structure. researcher.lifenih.gov

In a typical application of this methodology for azepane synthesis, an appropriate allylic alcohol precursor is used. researcher.life The key step involves an osmium-catalyzed aminohydroxylation where the tether directs the syn-addition of the nitrogen and oxygen atoms across the alkene. researcher.liferesearchgate.net This process forms a new C-N bond with complete regio- and stereocontrol, governed by the geometry of the tethered intermediate. researcher.lifenih.gov The resulting amino alcohol can then be further manipulated, often via intramolecular cyclization, to yield the desired substituted azepane ring. researcher.life While not explicitly detailed for 3,6-dimethylazepane, this methodology's proven success in creating complex, stereochemically rich azepanes underscores its potential for the stereocontrolled synthesis of specific dimethylazepane diastereomers. researcher.life

Intramolecular Reductive Amination for Azepane Scaffolds

Intramolecular reductive amination is a cornerstone reaction for the formation of cyclic amines, including the seven-membered azepane ring. researchgate.netwikipedia.org This reaction typically involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor to a carbonyl group). The initial step is the formation of a cyclic imine or iminium ion intermediate, which is then reduced in situ to the corresponding saturated heterocycle. wikipedia.org

This strategy is often the final ring-closing step in a multi-step synthesis. For instance, following a key stereochemistry-defining reaction like the tethered aminohydroxylation, the resulting acyclic amino-carbonyl compound can be induced to cyclize. researcher.lifenih.gov The stereocenters established prior to the cyclization are carried through to the final azepane product. The choice of reducing agent is critical and can range from common hydride reagents like sodium borohydride (B1222165) to catalytic hydrogenation. wikipedia.org Biocatalytic approaches using imine reductases (IREDs) have also emerged, offering high enantioselectivity for the synthesis of chiral 2-substituted azepanes. researchgate.netnih.gov

| Reaction | Description | Key Features | Reference(s) |

| Intramolecular Reductive Amination | Cyclization of an amino-aldehyde or amino-ketone precursor to form a cyclic amine. | Forms the azepane ring; stereocenters must be set in the precursor. | researchgate.netwikipedia.org |

| Biocatalytic Intramolecular Reductive Amination | Use of enzymes (e.g., IREDs) to catalyze the reduction of the cyclic imine intermediate. | Offers high enantioselectivity for chiral azepanes. | nih.gov |

Diversity-Oriented Synthesis Approaches for Alkylated Azepanes

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules to explore chemical space for biological screening. frontiersin.orgnih.govresearchgate.net Applying DOS principles to the synthesis of alkylated azepanes allows for the systematic variation of substitution patterns and stereochemistry, moving beyond a single target like 3,6-dimethylazepane.

A common DOS strategy is the "build/couple/pair" approach, where simple building blocks are assembled, coupled together, and then undergo intramolecular pairing reactions to generate scaffold diversity. frontiersin.org For azepanes, this could involve synthesizing a set of linear precursors with varied alkyl groups and stereocenters (build phase), which are then subjected to a robust ring-closing reaction (couple/pair phase), such as intramolecular reductive amination or ring-closing metathesis. Another powerful DOS approach involves using a common starting material that can be diverged into multiple scaffolds through different reaction pathways. For example, a highly functionalized piperidine (B6355638) or pyrrolidine (B122466) could undergo a variety of stereoselective ring-expansion reactions to produce a collection of differently substituted azepanes. frontiersin.org

Ring Expansion Reactions as a Route to Azepane Derivatives

Ring expansion reactions provide a powerful and often stereocontrolled route to azepane derivatives from more readily available five- or six-membered rings like pyrrolidines and piperidines. chemrxiv.orgnih.govcityu.edu.hk These methods are advantageous as they can transfer existing stereochemistry from the starting smaller ring to the larger azepane product. rsc.org

One notable strategy involves the photochemical dearomative ring expansion of nitroarenes. rwth-aachen.denih.gov In this process, simple nitroaromatic compounds are converted into complex azepanes in a two-step sequence involving a blue-light-mediated conversion of the nitro group into a singlet nitrene, which triggers a one-atom ring expansion, followed by hydrogenation. rwth-aachen.denih.gov This method effectively translates the substitution pattern of the starting benzene (B151609) ring to the final saturated azepane product. rwth-aachen.de

Another approach is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. rsc.org This methodology allows for the efficient and stereoselective conversion of common six-membered rings into their seven-membered azepane counterparts under mild conditions, often with high retention of enantiomeric purity. chemrxiv.orgrsc.org The resulting substituted azepanes are well-suited for further functionalization, making them valuable scaffolds for creating compound libraries. rsc.org The stereochemical and regiochemical outcomes of these piperidine ring expansions can be highly predictable, leading to diastereomerically pure azepane products in excellent yields. rsc.org

| Ring Expansion Method | Starting Material | Key Transformation | Advantages | Reference(s) |

| Photochemical Dearomatization | Substituted Nitroarenes | Blue light-mediated nitrene insertion followed by hydrogenation. | Access to complex substitution patterns from simple aromatics. | rwth-aachen.denih.gov |

| Palladium-Catalyzed Rearrangement | 2-Alkenyl Piperidines | Two-carbon homologation via allylic amine rearrangement. | Stereoretentive, mild conditions, tolerant of functional groups. | chemrxiv.orgrsc.org |

| General Piperidine Expansion | Substituted Piperidines | Various methods (e.g., Tiffeneau–Demjanov type). | Can provide exclusive stereoselectivity and regioselectivity. | nih.govrsc.org |

Mechanistic Investigations of 3,6-Dimethylazepane Synthesis Pathways

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones with improved efficiency and selectivity.

Role of Titanium Alkylidene Chemistry in Azepane Synthesis

Titanium alkylidene (or Schrock carbene) complexes are highly reactive species known for their role in olefin metathesis and other carbon-carbon bond-forming reactions. rsc.org While their application in the direct synthesis of saturated nitrogen heterocycles like azepane is not as common as for other metals, titanium-based reagents are widely used in heterocyclic synthesis. sapub.orgnih.gov The formation of transient titanium-alkylidene species has been proposed in various transformations, including C-H activation and rearrangement processes. acs.org

In the context of nitrogen heterocycle synthesis, titanium reagents can mediate multicomponent couplings to generate complex scaffolds. nih.gov A plausible, though less conventional, mechanistic role for a titanium alkylidene in azepane synthesis could involve a [2+2] cycloaddition with an imine, followed by rearrangement. More commonly, low-valent titanium reagents are used for reductive cyclizations, such as McMurry couplings of oxo-amides to form indoles and pyrroles. sapub.org Mechanistic studies on the reactions of dinuclear titanium alkyl complexes with nitriles and isonitriles have shown that α-hydrogen abstraction can lead to the formation of a transient alkylidene intermediate. acs.org This reactive species can then undergo subsequent insertion and rearrangement reactions, offering a potential, albeit complex, pathway for C-N bond formation and ring construction that could be conceptually extended to azepane synthesis. acs.org

Pseudo-Concerted Mechanisms in Intramolecular Cyclizations to Azepanes

The mechanism of ring formation is critical to understanding and optimizing the synthesis of heterocyclic systems like azepanes. While concerted reactions, where all bond-forming and bond-breaking events occur in a single transition state, are well-understood, many cyclization reactions proceed through more complex, non-concerted or pseudo-concerted pathways.

Recent computational studies on the intramolecular 1,3-dipolar cycloaddition of azido (B1232118) nitriles to form tetrazole-fused azepanes have provided significant insight into such mechanisms. rsc.orgresearchgate.net Quantum chemical topological analysis of this transformation reveals that the reaction does not proceed through a truly concerted mechanism. rsc.org Instead, it follows a pseudo-concerted pathway characterized by an asynchronous formation of the new chemical bonds. rsc.org

Specifically, the computational results indicate an early formation of the carbon-nitrogen (C–N) bond, which completes the azepane ring structure, prior to the subsequent cyclization that forms the fused tetrazole ring. rsc.org This finding, supported by Intrinsic Reaction Coordinate (IRC) calculations, demonstrates that the formation of the seven-membered azepane ring is the initial and kinetically significant event in the reaction cascade. researchgate.net This mechanistic understanding is crucial for predicting reaction outcomes and designing substrates that favor the formation of the desired azepane core in related intramolecular cyclizations.

Enantioselective Synthesis Strategies for Chiral Dimethylazepanes

The development of methodologies for the asymmetric synthesis of polysubstituted azepanes remains a significant challenge, particularly for substitutions that are not adjacent to the nitrogen atom. nih.gov Strategies to control the absolute stereochemistry of chiral centers, such as those in (3R,6S)-3,6-dimethylazepane, are essential for medicinal chemistry and drug development. Key approaches include the use of chiral auxiliaries and substrate-controlled diastereoselective reactions.

One of the most robust methods for installing chirality in a molecule is through the use of a chiral auxiliary. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired chiral center has been created, the auxiliary can be removed and ideally recycled. Amino alcohols, such as pseudoephedrine and pseudoephenamine, are effective chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives. nih.govharvard.edu

Recent studies have highlighted pseudoephenamine as a particularly effective auxiliary, in some cases providing superior diastereoselectivity compared to the more traditional pseudoephedrine, especially in reactions that form quaternary carbon centers. nih.gov Amides derived from pseudoephenamine can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less sterically hindered face, yielding the alkylated product with a high degree of stereocontrol. harvard.edu

| Entry | Electrophile (R-X) | Auxiliary | Product Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | BnBr | Pseudoephedrine | ≥99:1 |

| 2 | BnBr | Pseudoephenamine | ≥99:1 |

| 3 | MeI | Pseudoephedrine | 98:2 |

| 4 | MeI | Pseudoephenamine | ≥99:1 |

| 5 | Allyl Iodide | Pseudoephedrine | 96:4 |

| 6 | Allyl Iodide | Pseudoephenamine | 98:2 |

A powerful and modern strategy for the enantioselective synthesis of polysubstituted azepanes involves a highly diastereoselective and enantioselective conjugate addition of a lithiated allylamine (B125299) to a β-aryl α,β-unsaturated ester. nih.govacs.org This method, mediated by the chiral ligand (-)-sparteine, allows for the construction of acyclic precursors with multiple, well-defined stereocenters. lookchem.comnih.gov

The process begins with the (-)-sparteine-mediated asymmetric lithiation of an N-Boc-N-(p-methoxyphenyl)-allylamine, followed by conjugate addition to an unsaturated ester. acs.org This key step generates highly diastereo- and enantioenriched enecarbamates. lookchem.com These linear precursors are then converted through a series of steps, including aminolysis, hydrolysis, cyclization, and reduction, into the final 4,5,6- or 3,4,5,6-substituted azepanes. nih.govacs.org This sequence provides a versatile route to complex azepane structures with excellent control over stereochemistry. nih.gov

| Entry | Allylamine Substituents (R¹, R²) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1 | H, Ph | 95 | 98:2 | 98:2 |

| 2 | Me, Ph | 95 | 98:2 | 99:1 |

| 3 | Me, Me | 85 | 98:2 | 95:5 |

Comprehensive Conformational Analysis of 3,6 Dimethylazepane

Theoretical Framework for Seven-Membered Ring Conformations in Azepanes

Seven-membered rings, such as the azepane core of 3,6-dimethylazepane, are characterized by a higher degree of conformational flexibility compared to their smaller five- and six-membered counterparts. rsc.org This flexibility arises from the larger number of rotatable single bonds and the lower energetic barriers between different spatial arrangements. Theoretical and computational studies have been instrumental in predicting the most stable conformations of these ring systems. nih.gov

For cycloheptane, the parent carbocycle of azepane, the two most stable conformations are the twist-chair and the twist-boat. The introduction of a nitrogen atom to form the azepane ring, and further substitution with methyl groups at the 3 and 6 positions, significantly influences the conformational preferences. The presence of the nitrogen heteroatom and the methyl substituents introduces new steric and electronic interactions that can stabilize or destabilize certain conformations.

Computational models, such as those based on density functional theory (DFT), are employed to calculate the potential energy surface of 3,6-dimethylazepane. researchgate.net These calculations help to identify the various low-energy conformations, which typically include chair, boat, twist-chair, and twist-boat forms, and to estimate the energy differences between them. The relative populations of these conformers at equilibrium are then predicted using the Boltzmann distribution. The introduction of substituents, as in 3,6-dimethylazepane, can lead to a preference for specific conformations to minimize steric hindrance between the methyl groups and the rest of the ring. nih.gov

Spectroscopic Approaches to 3,6-Dimethylazepane Conformational States

Experimental techniques are crucial for validating and refining the theoretical models of azepane conformations. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for investigating the structural and dynamic properties of molecules like 3,6-dimethylazepane.

NMR spectroscopy is a particularly valuable technique for studying molecules in solution, where they are often in a state of dynamic equilibrium between multiple conformations. nih.govutoronto.ca By analyzing various NMR parameters, detailed information about the conformational preferences and the kinetics of interconversion can be obtained.

Variable temperature (VT) NMR studies are a cornerstone of conformational analysis. libretexts.org By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants of the nuclei within the 3,6-dimethylazepane molecule. At high temperatures, the rate of interconversion between different conformers is fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of interconversion slows down. If the energy barrier is high enough, the individual conformers can be "frozen out," leading to the appearance of separate sets of signals for each populated conformation. rsc.org

The relative intensities of these signals at low temperatures can be used to determine the equilibrium constant (K) for the conformational equilibrium. From the temperature dependence of the equilibrium constant, the thermodynamic parameters—enthalpy (ΔH°) and entropy (ΔS°) differences—between the conformers can be calculated using the van't Hoff equation. rsc.org This data provides quantitative insight into the relative stabilities of the different conformations of 3,6-dimethylazepane.

Table 1: Hypothetical ¹³C NMR Chemical Shift Data for 3,6-Dimethylazepane at Different Temperatures

| Carbon Atom | Chemical Shift (ppm) at 298 K (Fast Exchange) | Chemical Shift (ppm) at 173 K (Slow Exchange - Conformer A) | Chemical Shift (ppm) at 173 K (Slow Exchange - Conformer B) |

| C2 | 52.1 | 54.3 | 49.9 |

| C3 | 34.5 | 36.8 | 32.2 |

| C4 | 28.9 | 30.1 | 27.7 |

| C5 | 29.1 | 27.9 | 30.3 |

| C6 | 34.5 | 32.2 | 36.8 |

| C7 | 52.1 | 49.9 | 54.3 |

| CH₃ (at C3) | 18.2 | 19.5 | 16.9 |

| CH₃ (at C6) | 18.2 | 16.9 | 19.5 |

Note: This table presents hypothetical data for illustrative purposes.

Dynamic NMR (DNMR) techniques are used to study the kinetics of conformational interconversion. researchgate.net By analyzing the changes in the lineshape of NMR signals as a function of temperature, particularly around the coalescence temperature (the temperature at which the separate signals for interconverting species merge into a single broad peak), the rate constants for the conformational exchange can be determined.

From these rate constants, the free energy of activation (ΔG‡) for the interconversion process can be calculated using the Eyring equation. nih.gov This activation barrier represents the energy required for the molecule to transition from one conformation to another. For 3,6-dimethylazepane, DNMR studies can provide the energy barriers for processes like ring inversion, which involves the interconversion between different chair and boat-type conformations. beilstein-journals.org

Table 2: Hypothetical DNMR Data for a Selected Proton in 3,6-Dimethylazepane

| Temperature (K) | Linewidth (Hz) | Rate Constant, k (s⁻¹) | ΔG‡ (kJ/mol) |

| 250 | 1.5 | - | - |

| 270 | 5.0 | 11.0 | 58.2 |

| 285 (Coalescence) | 25.0 | 55.5 | 58.0 |

| 300 | 8.0 | 277.8 | 57.9 |

| 320 | 2.0 | - | - |

Note: This table presents hypothetical data for illustrative purposes.

The magnitude of spin-spin coupling constants, particularly three-bond proton-proton coupling constants (³JHH), is highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. miamioh.edu This relationship is a powerful tool for determining the relative stereochemistry and the predominant conformation of a molecule in solution. libretexts.org

By measuring the various ³JHH values throughout the 3,6-dimethylazepane ring, the dihedral angles can be estimated. nih.gov This information, in conjunction with two-dimensional NMR experiments like COSY and NOESY, allows for the detailed assignment of the configuration (cis or trans) of the methyl groups and the preferred conformation of the seven-membered ring. nih.gov For example, a large ³JHH value (typically 8-10 Hz) is indicative of an anti-periplanar relationship (180° dihedral angle) between two protons, while a small value (0-3 Hz) suggests a syn-clinal (gauche) relationship (around 60°).

While NMR provides information about the conformational dynamics in solution, X-ray crystallography offers a precise picture of the molecule's structure in the solid state. nih.gov By analyzing the diffraction pattern of a single crystal, the exact three-dimensional arrangement of atoms can be determined, providing definitive information about bond lengths, bond angles, and torsion angles. mdpi.com

Although obtaining a suitable crystal of 3,6-dimethylazepane itself might be challenging, the study of crystalline derivatives of azepane can provide invaluable insights into the preferred conformations of the seven-membered ring. rsc.org The solid-state structure often represents one of the low-energy conformations predicted by theoretical calculations and observed in solution by NMR. However, it is important to remember that crystal packing forces can sometimes influence the conformation, so the solid-state structure may not always be the most stable conformation in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Computational Modeling of 3,6-Dimethylazepane Conformational Landscapes

Computational chemistry provides powerful tools to explore the complex potential energy surface of flexible molecules like 3,6-dimethylazepane. These methods allow for the identification of stable conformers and the transition states that connect them.

Molecular mechanics (MM) methods, utilizing force fields such as MMFF, offer an efficient approach to calculating the potential energy of different conformations. uci.edu For 3,6-dimethylazepane, MM calculations would be employed to perform an initial screen of possible chair, twist-chair, boat, and twist-boat conformations. The relative steric energies of these conformers are calculated to identify the most stable arrangements.

Molecular dynamics (MD) simulations build upon MM by introducing thermal energy and simulating the movement of atoms over time. rsc.orgresearchgate.net An MD simulation of 3,6-dimethylazepane would reveal the dynamic interplay between different conformers, the time scales of their interconversion, and the populations of each conformational state at a given temperature. This technique provides a more realistic picture of the molecule's behavior in solution.

Table 1: Hypothetical Relative Energies of 3,6-Dimethylazepane Conformers from Molecular Mechanics Calculations

| Conformer | Dihedral Angles (N1-C2-C3-C4, C4-C5-C6-C7) | Relative Energy (kcal/mol) |

| diequatorial-Chair | ~60°, ~-60° | 0.0 |

| diaxial-Chair | ~-60°, ~60° | > 4.0 |

| equatorial-axial-Chair | ~60°, ~60° | ~ 2.0 |

| diequatorial-Boat | Various | ~ 1.5-3.0 |

| diaxial-Boat | Various | > 5.0 |

Note: This table is illustrative and based on general principles of conformational analysis of substituted cycloalkanes and azepanes. Actual values for 3,6-dimethylazepane would require specific calculations.

Monte Carlo (MC) conformational searching is a stochastic method used to explore the vast conformational space of flexible molecules. uci.edufrontiersin.org In this approach, random changes are made to the torsional angles of the 3,6-dimethylazepane molecule, followed by energy minimization. uci.edu This process is repeated thousands or millions of times to ensure a thorough sampling of the potential energy surface. uci.edu

The key advantage of the MC method is its ability to overcome energy barriers and discover conformers that might be missed by systematic searches or short MD simulations. frontiersin.org For 3,6-dimethylazepane, an MC search would be crucial for identifying all low-energy chair and boat forms, providing a comprehensive library of possible structures. The results of an MC search are typically clustered into families of conformers based on their geometry and energy. rsc.org

For instance, QTAIM can be used to analyze the nature of intramolecular interactions, such as hydrogen bonds or steric repulsions, that stabilize or destabilize certain conformations. In the case of 3,6-dimethylazepane, a QTAIM analysis could precisely characterize the steric strain in diaxial conformers by examining the electron density distribution and the bond critical points between the interacting methyl groups and other ring atoms. This method can provide a more nuanced view of the electronic factors governing conformational preference beyond simple steric hindrance models. rsc.orgrsc.orgresearchgate.net

Influence of Methyl Substitution on Azepane Ring Flexibility and Preferred Conformations

The presence of two methyl groups at the 3 and 6 positions of the azepane ring has a profound impact on its conformational equilibrium. The primary influence is the steric demand of the methyl groups, which generally prefer to occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. lumenlearning.com

In a chair-like conformation of the azepane ring, the 3,6-dimethyl substituents can exist in three diastereomeric forms: cis-diequatorial, cis-diaxial, and trans-equatorial-axial. The relative stability of these conformers is dictated by the energetic penalty associated with axial substituents.

The diequatorial conformer is expected to be the most stable, as it avoids the significant steric strain that arises from 1,3-diaxial interactions between the methyl groups and the axial hydrogens on the ring. The diaxial conformer would be highly disfavored due to severe steric clashes. The equatorial-axial conformer would be of intermediate energy.

The flexibility of the seven-membered ring allows for a multitude of boat and twist-boat conformations. rsc.org While generally higher in energy than chair forms for cyclohexane, for azepanes, some boat-like conformers can be energetically competitive. acs.org However, the introduction of the 3,6-dimethyl groups would likely disfavor many of these boat conformations due to increased steric interactions. The preference for the methyl groups to be in pseudo-equatorial positions would still dominate, leading to a conformational landscape where a diequatorial-like chair or twist-chair conformation is the global minimum. Studies on other substituted azepanes have shown that even a single substituent can significantly bias the ring towards a single major conformation. rsc.orgbeilstein-journals.org

Advanced Spectroscopic Characterization Techniques for 3,6 Dimethylazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of 3,6-dimethylazepane in solution. longdom.org Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are required to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule. numberanalytics.com Samples are typically dissolved in deuterated solvents like CDCl₃ or D₂O for analysis. chemrevise.orgdocbrown.info

Predicted ¹H and ¹³C NMR Data for 3,6-Dimethylazepane

The chemical shifts (δ) are influenced by the electronic environment of each nucleus. The electronegative nitrogen atom will cause protons and carbons closer to it (e.g., at C2 and C7) to be deshielded and appear at a higher chemical shift (downfield). ucl.ac.uk The methyl groups would appear as the most shielded signals (upfield).

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |

| CH₃ groups | 0.8 - 1.2 | 15 - 25 | Shielded aliphatic environment. |

| Ring CH₂ groups | 1.3 - 2.0 | 25 - 40 | Standard aliphatic methylene (B1212753) protons. |

| Ring CH groups | 2.0 - 2.8 | 40 - 55 | Methine protons adjacent to methyl groups. |

| CH₂ adjacent to N | 2.5 - 3.5 | 50 - 65 | Deshielded by the adjacent electronegative nitrogen atom. |

| NH proton | 1.0 - 3.0 (variable) | N/A | Chemical shift is concentration and solvent-dependent; may be a broad singlet. |

While 1D NMR provides initial information, 2D NMR experiments are indispensable for assembling the molecular framework by revealing through-bond correlations. princeton.edugithub.io

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds (vicinal coupling). sdsu.edu In 3,6-dimethylazepane, a COSY spectrum would allow for tracing the proton connectivity around the seven-membered ring. For instance, a cross-peak would connect the proton on C2 to the proton on C3, which in turn would show a correlation to the C4 protons, and so on, establishing the sequence of the carbon backbone. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). sdsu.educolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton resonance to its corresponding carbon resonance. This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum. An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peak. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.eduemerypharma.com This is crucial for connecting different spin systems and identifying quaternary carbons. For 3,6-dimethylazepane, HMBC would be vital for confirming the position of the methyl groups. The protons of the C3-methyl group, for example, would show correlations to the C2, C3, and C4 carbons, definitively placing it on the azepane ring. emerypharma.com

Table of Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Example Correlation in 3,6-Dimethylazepane | Information Gained |

| COSY | ¹H ↔ ¹H (2-3 bonds) | H on C4 ↔ H on C5 | Confirms adjacent methylene groups in the ring backbone. sdsu.edu |

| HSQC | ¹H ↔ ¹³C (1 bond) | C3-H ↔ C3 | Assigns the ¹³C chemical shift for the C3 methine carbon. columbia.edu |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | C6-Methyl Protons ↔ C5, C6, C7 | Confirms the attachment of the methyl group to the C6 position. emerypharma.com |

3,6-Dimethylazepane possesses two stereocenters at the C3 and C6 positions, meaning it can exist as diastereomers: cis (where the methyl groups are on the same side of the ring) and trans (where they are on opposite sides). Each of these diastereomers exists as a pair of enantiomers ((3R,6R) and (3S,6S) for trans; (3R,6S) and (3S,6R) for cis, with the cis form being a meso compound if the ring were planar, though the flexible azepane ring complicates this).

Distinguishing between these stereoisomers requires advanced NMR techniques that provide through-space information, such as Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY). longdom.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds.

For the cis-isomer , the two methyl groups are on the same face of the ring. Depending on the ring's conformation, the protons of the C3-methyl group and the C6-methyl group could be spatially proximate, which would result in a cross-peak in the NOESY or ROESY spectrum.

For the trans-isomer , the methyl groups are on opposite faces of the ring and are thus spatially distant. No NOE correlation would be expected between the methyl group protons.

NMR spectroscopy is a powerful tool for analyzing stereoisomers, as diastereomers will have distinct NMR spectra with different chemical shifts and coupling constants. qd-latam.com While NMR cannot distinguish between enantiomers directly, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to separable signals in the NMR spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 3,6-dimethylazepane and offers insights into its molecular structure. mdpi.comspectroscopyonline.com These two techniques are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. s-a-s.orgresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 3,6-dimethylazepane is expected to show characteristic absorption bands for a secondary amine and an alkane framework. Key expected peaks include N-H stretching, C-H stretching, and various bending vibrations.

Raman Spectroscopy: The Raman spectrum will also show C-H and C-C vibrations. Symmetric vibrations, which may be weak or absent in the IR spectrum, often produce strong signals in the Raman spectrum. researchgate.net Comparing the IR and Raman spectra can provide clues about the molecule's symmetry based on the rule of mutual exclusion. apacwomen.ac.in

Predicted Vibrational Frequencies for 3,6-Dimethylazepane

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |

| N-H Stretch | 3300 - 3500 | IR (medium, sharp) | Characteristic of a secondary amine. |

| C-H Stretch (sp³) | 2850 - 3000 | IR (strong), Raman (strong) | From CH₃ and CH₂ groups. |

| CH₂ Bend (Scissoring) | 1450 - 1470 | IR (medium) | Deformation of methylene groups in the ring. researchgate.net |

| CH₃ Bend (Asymmetric) | ~1460 | IR (medium) | Deformation of methyl groups. |

| C-N Stretch | 1020 - 1250 | IR (weak-medium) | Vibration of the carbon-nitrogen bond. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of 3,6-dimethylazepane and for gaining structural information through analysis of its fragmentation patterns. kg.ac.rs

HRMS provides a highly accurate mass measurement of the molecular ion ([M]⁺• or protonated molecule [M+H]⁺), often to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula (C₈H₁₇N for 3,6-dimethylazepane), distinguishing it from other compounds with the same nominal mass.

Upon ionization (e.g., by electron impact), the molecular ion undergoes fragmentation. The resulting pattern of fragment ions is a unique fingerprint of the molecule's structure. docbrown.info For 3,6-dimethylazepane, fragmentation is expected to occur via cleavage of C-C bonds, particularly at the positions alpha to the nitrogen atom, which stabilizes the resulting cation.

Expected Fragmentation Pathways:

Loss of a methyl group: Cleavage of a methyl radical (•CH₃) from the molecular ion would result in a significant peak at m/z corresponding to [M-15]⁺.

Alpha-cleavage: The bonds adjacent to the nitrogen atom are prone to breaking. This would lead to the formation of stable, nitrogen-containing cations.

Ring cleavage: The seven-membered ring can open and fragment in various ways, leading to a series of smaller ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if applicable to 3,6-dimethylazepane or its chromophoric derivatives)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. msu.edu The technique is most sensitive to molecules containing chromophores, which are structural features with π-electrons or non-bonding electrons that can be promoted to higher energy orbitals, such as conjugated systems, carbonyls, and aromatic rings. ethz.ch

Saturated alkanes and amines, which constitute the structure of 3,6-dimethylazepane, lack such chromophores. The only possible electronic transitions (σ → σ* and n → σ*) occur at very high energies, corresponding to wavelengths below the standard UV range of 200 nm. msu.edu Therefore, 3,6-dimethylazepane itself is not expected to show any significant absorbance in a conventional UV-Vis spectrum (200-800 nm).

However, UV-Vis spectroscopy could become a relevant analytical tool if 3,6-dimethylazepane were intentionally modified to create a chromophoric derivative. up.ac.za For example, reacting the amine with a reagent containing an aromatic ring would yield a product with characteristic UV absorbance, which could then be used for quantitative analysis.

Integration of Spectroscopic Data with Computational Chemistry for Definitive Structural Assignment

When experimental data is complex or ambiguous, computational chemistry provides a powerful means to aid in and confirm structural assignments. jstar-research.comuoa.gr Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the structure of 3,6-dimethylazepane and predict its spectroscopic properties. smu.edu

The process typically involves:

Modeling Isomers: Building computational models for all possible stereoisomers (cis and trans) of 3,6-dimethylazepane.

Geometry Optimization: Calculating the lowest energy conformation for each isomer.

Predicting Spectra: From the optimized geometries, various spectroscopic parameters can be calculated:

NMR: Prediction of ¹H and ¹³C chemical shifts and coupling constants.

Vibrational: Calculation of IR and Raman frequencies and intensities.

Comparison: The calculated spectra are then compared with the experimental data. The isomer whose calculated spectrum most closely matches the experimental one is identified as the correct structure. jstar-research.com

This integrated approach is particularly valuable for stereochemical assignment, where the energetic differences and resulting spectral variations between diastereomers can be accurately predicted and then matched with experimental NOESY, IR, and NMR data for a definitive assignment. sdsu.edu

Theoretical and Computational Chemistry Investigations of 3,6 Dimethylazepane

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are fundamental to investigating the electronic properties of molecules. arxiv.orgnih.govdntb.gov.ua These approaches solve approximations of the Schrödinger equation to provide detailed information about electron distribution, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics. aps.orgnih.gov For azepane systems, these methods can elucidate the influence of the nitrogen heteroatom and methyl substituents on the seven-membered ring's electronic environment. Studies on the parent azepane molecule show a decreasing trend in reactivity and stability in the order of oxepane (B1206615) > azepane > thiepane. researchgate.net

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules the size of 3,6-dimethylazepane. nih.govcmu.edu DFT calculations are employed to determine the most stable three-dimensional structure (molecular geometry) by finding the minimum energy conformation on the potential energy surface. nih.gov These calculations also provide key energetic properties.

For the parent azepane, DFT studies have been used to calculate various electronic properties that are crucial for understanding its reactivity. nih.gov The twist-chair conformation is reported to be the most stable for azepane. nih.gov Key energetic descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies help predict how the molecule will interact with other chemical species. The HOMO-LUMO gap is an indicator of kinetic stability; a smaller gap suggests higher reactivity. nih.gov

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -0.25 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 0.08 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 0.33 eV | Relates to the chemical reactivity and kinetic stability of the molecule. nih.gov |

| Dipole Moment (μ) | 1.33 Debye | Measures the polarity of the molecule, influencing its interactions. nih.gov |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. chemrxiv.orgresearchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT for energies and electronic properties, though at a significantly greater computational expense. aps.orgnih.gov

For azepane systems, high-level ab initio calculations are valuable for benchmarking the results obtained from more cost-effective DFT methods. nih.gov For instance, geometry optimization of azepane has been performed using the MP2 method to provide a reliable reference structure. nih.gov High-accuracy composite methods, such as the W1X-1 protocol, can be used to calculate thermochemical properties like the standard gas-phase enthalpy of formation with high confidence, although their application to a molecule like 3,6-dimethylazepane would be computationally demanding. nih.gov

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. reddit.com A basis set is a set of mathematical functions used to construct the molecular orbitals. chemrxiv.org For flexible ring systems like azepanes, it is crucial to select a basis set that can accurately describe the electron distribution and allow for conformational flexibility.

Basis Sets : Pople-style basis sets like 6-31G or 6-311G are common starting points. reddit.com Adding polarization functions (e.g., (d,p)) and diffuse functions (e.g., ++) is important for accurately modeling systems with heteroatoms like nitrogen, as they account for the non-spherical shape of electron density and the behavior of electrons far from the nucleus. nih.govchemrxiv.org Correlation-consistent basis sets, such as Dunning's aug-cc-pVTZ, are used for high-accuracy calculations. nih.gov

Functionals : The choice of DFT functional is critical. reddit.com Functionals are categorized into different "rungs" of Jacob's Ladder, with increasing complexity and accuracy. For azepane systems, studies have employed functionals like B3LYP (a popular hybrid functional), M06-2X (good for non-covalent interactions), and ωB97XD (which includes long-range and dispersion corrections). nih.gov The selection depends on the specific property being investigated, balancing the need for accuracy against computational resources. cmu.edureddit.com

| Type | Examples | Primary Use Case |

|---|---|---|

| Functionals | B3LYP, PBE | General purpose geometry optimizations and energy calculations. chemrxiv.orgscielo.org.za |

| M06-2X, ωB97XD | Systems where non-covalent interactions and dispersion are important. nih.gov | |

| Basis Sets | 6-31G(d), 6-311++G(d,p) | Standard choice for geometry optimization and frequency calculations of organic molecules. nih.govnih.gov |

| cc-pVDZ, aug-cc-pVTZ | Higher accuracy calculations, benchmarking, and studies of excited states or anions. nih.govchemrxiv.org |

Molecular Dynamics Simulations for Dynamic Behavior of 3,6-Dimethylazepane

While quantum chemical methods typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.netmdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This approach is invaluable for understanding the conformational dynamics of flexible molecules like 3,6-dimethylazepane. rsc.org

An MD simulation of 3,6-dimethylazepane would reveal:

Conformational Landscape : The seven-membered azepane ring is highly flexible. MD simulations can explore the various accessible chair, boat, and twist-chair conformations and the transitions between them, providing insight into their relative populations and the energy barriers for interconversion.

Solvent Effects : By including explicit solvent molecules (like water) in the simulation box, MD can model how the solvent influences the structure and dynamics of the azepane derivative. rsc.org

Thermodynamic Properties : MD simulations can be used to calculate thermodynamic properties such as free energy differences between various conformations.

Reaction Mechanism Studies Relevant to Azepane Functionalization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.net For azepane derivatives, this includes studying reactions that functionalize the ring, which is important for synthesizing new compounds with specific properties. nih.govprinceton.eduresearchgate.netnih.gov Computational studies can map out the entire energy profile of a proposed reaction pathway, helping to identify the most likely mechanism. nih.gov

To understand a reaction mechanism, it is essential to identify the transition state (TS), which is the highest energy point along the reaction path. ucsb.edu

Transition State Locating : Locating a TS is a complex computational task that involves finding a first-order saddle point on the potential energy surface—a structure that is a minimum in all directions except one. ucsb.edu Various algorithms, such as the synchronous transit-guided quasi-Newton (QST2) method, can be used to find a guess structure for the TS. ucsb.edu

Intrinsic Reaction Coordinate (IRC) Analysis : Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.edumdpi.com This calculation maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. researchgate.netresearchgate.net A successful IRC calculation confirms that the identified TS correctly connects the desired reactants and products, thereby validating the proposed elementary step in the reaction mechanism. missouri.edu For a reaction involving the functionalization of 3,6-dimethylazepane, these calculations would provide the activation energy barrier and confirm the atomistic movements that occur during the reaction.

Solvation Effects on Azepane Reactivity

The reactivity of azepane derivatives, including 3,6-dimethylazepane, is significantly influenced by the surrounding solvent environment. Solvation effects can alter the free energy profile of a reaction, modifying the energy barriers and the stability of reactants, transition states, and products. researchgate.net Computational chemistry provides powerful tools to investigate these effects, often through the use of implicit and explicit solvent models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects reaction energetics. nih.govacs.org For reactions involving amines, such as the nucleophilic attack of the nitrogen atom, the dielectric constant of the solvent can play a crucial role. nih.govacs.org For instance, in reactions where charge separation develops in the transition state, polar solvents are expected to lower the activation energy, thereby accelerating the reaction rate.

Explicit solvation models, on the other hand, involve the inclusion of a specific number of solvent molecules in the computational model. This approach allows for the direct investigation of specific solvent-solute interactions, such as hydrogen bonding. For 3,6-dimethylazepane, the nitrogen atom can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor. In protic solvents like water or methanol, these specific interactions can significantly stabilize the ground state and transition states, influencing both the thermodynamics and kinetics of reactions.

Quantum mechanical calculations, often employing Density Functional Theory (DFT), can be used to model the reaction of 3,6-dimethylazepane with various electrophiles in different solvents. nih.govacs.org By calculating the reaction energy profiles in the gas phase and in the presence of different solvent models, a quantitative understanding of solvation effects can be achieved.

Table 1: Hypothetical Solvation Effects on the Reaction of 3,6-Dimethylazepane with a Generic Electrophile

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| Toluene | 2.4 | 22.5 |

| Dichloromethane | 9.1 | 18.7 |

| Acetonitrile | 37.5 | 15.3 |

| Water | 78.4 | 12.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state.

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry is an indispensable tool for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. researchgate.net These predictions are crucial for the structural elucidation and conformational analysis of molecules like 3,6-dimethylazepane. Given the conformational flexibility of the seven-membered azepane ring and the presence of two stereocenters, multiple diastereomers and conformers can exist. nih.gov

The prediction of NMR parameters typically involves a multi-step computational workflow. First, a thorough conformational search is performed to identify all low-energy conformers of the molecule. This can be achieved using methods like molecular mechanics or semi-empirical quantum mechanics. Subsequently, the geometries of the identified conformers are optimized at a higher level of theory, usually DFT with a suitable basis set. researchgate.net

Once the optimized geometries are obtained, the NMR shielding tensors are calculated for each conformer. The final predicted chemical shifts are obtained by averaging the shieldings of the individual conformers, weighted by their Boltzmann populations at a given temperature. It is important to include solvent effects in these calculations, as they can significantly influence both the conformational equilibrium and the NMR parameters. researchgate.net

For 3,6-dimethylazepane, computational models can predict distinct ¹H and ¹³C NMR spectra for the cis and trans diastereomers. The spatial arrangement of the methyl groups relative to the rest of the ring will lead to different chemical shifts for the ring protons and carbons. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts, often trained on large datasets of experimental and computationally derived spectra. nih.gov

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for cis- and trans-3,6-Dimethylazepane in CDCl₃

| Carbon Atom | cis-3,6-Dimethylazepane | trans-3,6-Dimethylazepane |

| C2 | 51.2 | 50.8 |

| C3 | 34.5 | 35.1 |

| C4 | 28.9 | 29.3 |

| C5 | 28.7 | 29.1 |

| C6 | 34.5 | 35.1 |

| C7 | 51.2 | 50.8 |

| CH₃ (C3) | 19.8 | 20.5 |

| CH₃ (C6) | 19.8 | 20.5 |

Note: The data in this table is hypothetical and for illustrative purposes. The predicted shifts are based on the principle that different stereoisomers will have distinct electronic environments for their nuclei.

Computational Design of Novel 3,6-Dimethylazepane Derivatives with Targeted Properties

The azepane scaffold is a valuable structural motif in medicinal chemistry, appearing in a number of bioactive compounds. lifechemicals.commdpi.comresearchgate.net Computational design plays a pivotal role in the rational development of novel azepane derivatives with targeted biological activities. Starting with the 3,6-dimethylazepane core, computational methods can be employed to design new molecules with improved properties, such as enhanced binding affinity to a biological target, better pharmacokinetic profiles, or reduced toxicity.

The design process often begins with the identification of a biological target, such as a protein kinase or a G-protein coupled receptor. A homology model or a crystal structure of the target protein is then used for structure-based drug design. The 3,6-dimethylazepane scaffold can be computationally docked into the binding site of the target to identify potential binding modes.

Based on the predicted binding mode, new functional groups can be introduced at various positions of the 3,6-dimethylazepane ring to enhance interactions with the protein. For example, hydrogen bond donors or acceptors can be added to form specific interactions with amino acid residues in the binding pocket. The stereochemistry of the methyl groups in 3,6-dimethylazepane can also be crucial for achieving optimal binding, and computational models can help in selecting the most appropriate diastereomer. lifechemicals.com

Once a set of novel derivatives has been designed in silico, their properties can be predicted using a variety of computational tools. These include the prediction of binding affinity using methods like free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA), as well as the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties using quantitative structure-activity relationship (QSAR) models. kaust.edu.sa This computational pre-screening allows for the prioritization of the most promising candidates for chemical synthesis and experimental testing.

Table 3: Hypothetical Computationally Designed 3,6-Dimethylazepane Derivatives and Their Predicted Properties

| Derivative | Modification | Predicted Target | Predicted Binding Affinity (Ki, nM) |

| DMAP-001 | N-benzoyl | Kinase A | 150 |

| DMAP-002 | 4-hydroxy | GPCR B | 75 |

| DMAP-003 | N-(4-pyridyl) | Ion Channel C | 220 |

| DMAP-004 | 5-fluoro | Enzyme D | 50 |

Note: The data in this table is hypothetical and for illustrative purposes to showcase the process of computational design and property prediction for novel derivatives.

Broader Academic Relevance and Potential Applications of Azepane Chemistry

Azepane Scaffolds in Catalysis Research

The unique structural and electronic properties of the azepane ring make it a valuable scaffold in the development of new catalysts. Its derivatives have been successfully employed in metal catalysis, both homogeneous and heterogeneous, and are emerging as important targets and tools in biocatalysis.

The design of ligands is crucial in metal catalysis, as they modify the structural and reactivity properties of metal complexes, influencing the outcomes of chemical reactions. wiley.comiitk.ac.in Azepane derivatives serve as versatile building blocks for ligands due to their distinct conformational flexibility and the presence of a nitrogen atom that can be readily functionalized. solubilityofthings.com This allows for the fine-tuning of the steric and electronic environment around a metal center. acs.org

The design principles often involve incorporating the azepane scaffold into larger, multi-dentate ligand frameworks, such as P,N-ligands used in enantioselective hydrogenation. wiley.com For instance, the nitrogen atom of the azepane ring can act as a key coordination site, while other parts of the molecule can be modified to introduce other donor atoms (like phosphorus) or chiral centers, leading to highly selective asymmetric catalysts. xmu.edu.cn The development of innovative ligand designs is central to discovering new reactivity and improving the efficiency of catalytic processes for creating valuable chemicals. iitk.ac.in Researchers have explored various strategies, including the use of genetic algorithms, to discover novel ligand structures beyond predefined libraries, which could be applied to azepane-based systems to identify catalysts with optimal thermodynamic profiles for specific reactions like the Suzuki coupling. peerj.com

Azepane derivatives are integral to both heterogeneous and homogeneous catalysis, either as the target products of catalytic reactions or as components of the catalysts themselves.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Numerous examples exist where soluble metal complexes are used to synthesize azepanes and their derivatives. Gold-catalyzed reactions, for instance, have been developed for the highly efficient synthesis of functionalized azepine scaffolds from 2-alkynyl-1,2-dihydropyridines. nih.gov These reactions proceed in high yields with broad functional group tolerance. nih.gov Similarly, rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles provides a general method for forming fused dihydroazepine derivatives. scispace.comresearchgate.net

Ruthenium-based homogeneous catalysts have also been extensively studied for the synthesis of azepanes. For example, Ru-complexes like RuCl₂(PPh₃)₃ have been used to produce azepane derivatives from 1,6-hexanediol (B165255) (HDO) and aniline (B41778) under an inert atmosphere. acs.org The efficiency of these systems can be enhanced with additives; for instance, using methanesulfonic acid as an additive with a [Ru(acac)₃] + triphos system resulted in a 92% yield of the cyclic product. acs.orgtu-darmstadt.de

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. The synthesis of polysubstituted azepanes from nitroarenes has been achieved using a synergistic combination of the heterogeneous catalysts Platinum(IV) oxide (PtO₂) and Palladium on carbon (Pd/C) under hydrogen gas pressure. manchester.ac.uk This method facilitates the hydrogenation step to produce the saturated azepane ring. manchester.ac.uk In other applications, recyclable heterogeneous catalysts like Zinc Sulfide (ZnS) nanoparticles have been effectively used for the one-pot synthesis of azepine-fused systems, such as 1,5-benzodiazepine derivatives. scispace.comresearchgate.net The use of solid catalysts like scandium(III) zeolites has also been reported for cyclocondensation reactions to form related heterocyclic structures. unistra.fr

Table 1: Examples of Catalytic Systems in Azepane Chemistry This table is interactive and can be sorted by clicking on the column headers.

| Catalyst Type | Catalyst System | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Homogeneous | Gold(I) complexes | Oxidative Ring Expansion | Functionalized Azepines | nih.gov |

| Homogeneous | Rhodium(II) complexes | Cyclopropanation/Rearrangement | Fused Dihydroazepines | scispace.comresearchgate.net |

| Homogeneous | [Ru(acac)₃] + triphos | Cyclization of HDO | Azepane Derivatives | acs.org |

| Heterogeneous | PtO₂ and Pd/C | Hydrogenation | Polysubstituted Azepanes | manchester.ac.uk |

Biocatalysis, the use of enzymes to catalyze chemical reactions, has become a powerful tool for the synthesis of complex molecules with high selectivity. researchgate.net In recent years, chemoenzymatic strategies have been developed to produce enantioenriched azepanes, which are valuable building blocks for pharmaceuticals. bohrium.comacs.orgcapes.gov.br

A key approach involves the asymmetric reductive amination of cyclic imines using imine reductases (IREDs) or the deracemization of racemic amines using monoamine oxidases. bohrium.comacs.orgcapes.gov.br Researchers have successfully screened and engineered novel IREDs to reduce 7-membered cyclic imines with excellent enantioselectivity, overcoming the challenge posed by the instability of these substrates in aqueous media. bohrium.comresearchgate.net These biocatalytically produced 2-aryl azepanes can then be converted into previously inaccessible, enantiopure 2,2-disubstituted azepanes through subsequent chemical steps, such as organolithium-mediated rearrangements. bohrium.comacs.org

Enzyme cascades, where multiple enzymes work sequentially in one pot, have also been engineered for azepane synthesis. A three-step biocatalytic cascade using transaminase and galactose oxidase enzymes has been developed to synthesize trihydroxyazepane iminosugars directly from monosaccharides. researchgate.net More recently, an engineered enzyme cascade involving an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) was shown to convert diols into amino alcohols and further into cyclic amines, with azepane being one of the major products. rsc.orgrsc.org These photoenzymatic and chemoenzymatic routes demonstrate a mild, efficient, and highly selective path to chiral azepane derivatives from simple starting materials. researchgate.net

Azepanes in Materials Science and Functional Materials

The incorporation of azepane units into larger molecular structures has led to the development of functional materials with unique properties. Azepane derivatives are being explored for applications in polymer architectures and as components in molecular-level computational devices. solubilityofthings.comsolubilityofthings.com

Azepane derivatives can be used as monomers in polymerization reactions to create functional polymers. solubilityofthings.com A notable example is the synthesis of functional aliphatic polyamides through the anionic ring-opening polymerization of 5-azepane-2-one ethylene (B1197577) ketal, a functionalized derivative of ε-caprolactam. usm.edu This process allows for the creation of homopolymers and copolymers with ε-caprolactam. usm.edu The resulting ketone-containing polyamides can be cross-linked by heat or light and can be further modified, for example, by reducing the ketone groups to hydroxyl groups, providing access to a wide range of potential applications. usm.edu

In the field of organic electronics, azepine-containing building blocks have been developed for polymer solar cells. A pentacyclic building block featuring an azepine-2,7-dione moiety was synthesized and used as an acceptor unit in donor-acceptor (D-A) copolymers. rsc.org The resulting polymers exhibited good solubility and medium bandgaps, with solar cells fabricated from one of the copolymers achieving a power conversion efficiency of 5.46%. rsc.org The unique structure of azepanes can be harnessed to create polymers and other materials with interesting mechanical or chemical properties. solubilityofthings.com The ability to incorporate azepane derivatives into macromolecular architectures like polymersomes—hollow vesicles made from block copolymers—further expands their potential in areas such as nanotherapeutics and targeted drug delivery. mdpi.com

Table 2: Azepane-Containing Polymers and Their Applications This table is interactive and can be sorted by clicking on the column headers.

| Monomer/Building Block | Polymer Type | Polymerization Method | Key Feature/Application | Reference |

|---|---|---|---|---|

| 5-Azepane-2-one ethylene ketal | Aliphatic Polyamide | Anionic Ring-Opening | Functional side groups (ketone/hydroxyl), cross-linkable | usm.edu |

Molecular logic gates are molecules that can perform a logical operation based on one or more physical or chemical inputs to produce a single output. wikipedia.org These molecules mimic the function of electronic logic gates at the molecular level and are of interest for chemical sensing and computation. researchgate.netfrontiersin.org The azepane scaffold, with its proton-responsive secondary amine, is a candidate for inclusion in such systems, particularly for constructing pH-sensitive molecular devices. dntb.gov.uadntb.gov.ua

While the field is still emerging, research has pointed toward the use of azepane-containing structures in Pourbaix sensors, which are molecular logic gates that respond to both pH and redox potential. dntb.gov.uadntb.gov.ua In such a system, the azepane's nitrogen atom can be protonated or deprotonated depending on the pH (one input), which in turn can modulate the electronic properties of an attached chromophore or redox-active center (e.g., ferrocene). dntb.gov.uadntb.gov.ua This change in electronic properties, triggered by the inputs, results in a detectable change in an output signal, such as fluorescence or absorbance, effectively performing a logic operation like AND or INHIBIT. wikipedia.org The ability to incorporate azepane units into such sophisticated functional materials highlights the versatility of this heterocyclic scaffold.

Future Directions in Azepane Research

The significant role of azepanes in medicinal chemistry has spurred considerable research into novel synthetic methodologies and reactivity patterns. nih.govresearchgate.net Despite notable progress, the synthesis of these medium-sized rings remains challenging, often hindered by slow cyclization kinetics. nih.gov Future research is focused on overcoming these synthetic hurdles through sustainable practices and the discovery of new chemical transformations to access novel and complex azepane structures. researchgate.netmanchester.ac.uk

Development of Sustainable Synthesis Routes

A major thrust in modern organic synthesis is the development of environmentally benign and efficient chemical processes. chemistryjournals.net In the context of azepane synthesis, this involves moving away from traditional multi-step procedures that often utilize hazardous reagents and energy-intensive conditions. researchgate.netijrpr.com Key future directions involve biocatalysis, the use of renewable feedstocks, and innovative catalytic systems. chemistryjournals.netrsc.org

Biocatalysis and Chemoenzymatic Strategies: Enzymes offer a powerful tool for creating chiral amines and their derivatives with high stereoselectivity under mild, aqueous conditions. researchgate.netrsc.org Multi-enzyme cascades are being designed to produce enantiopure protected 3-aminoazepanes from renewable starting materials like L-lysine. rsc.org One such strategy combines a galactose oxidase (GOase) and an imine reductase (IRED) in a one-pot reaction, streamlining the process and preventing the racemization of sensitive intermediates. rsc.org Chemoenzymatic synthesis, which combines biocatalytic steps with traditional organic reactions, is also a promising approach for accessing complex substituted azepanes that are difficult to synthesize using other methods. bohrium.com

Table 1: Examples of Sustainable Synthesis Methods for Azepanes

| Synthesis Strategy | Key Features | Starting Materials | Target Compound Type | Reference(s) |

| Photoenzymatic Synthesis | Combines photochemocatalysis and enzyme catalysis in one pot; high regio- and stereoselectivity. | N-Boc protected amino alcohols | Chiral 4-substituted azepanes | researchgate.net |

| Multi-Enzyme Cascade | Uses galactose oxidase and imine reductase variants; one-pot reaction from renewable feedstocks. | L-lysinol derivatives | Enantiopure L-3-N-Cbz-aminoazepane | rsc.org |

| Microwave-Assisted Green Synthesis | Reduces reaction times and energy consumption; minimizes hazardous reagents. | Dihydroformazan and various acids | Tetra-azepines | ijrpr.com |

| Photochemical Ring Expansion | Converts nitroarenes to azepanes using blue light at room temperature; high functional group tolerance. | Substituted nitroarenes | Polysubstituted azepanes | manchester.ac.ukresearchgate.net |

| Metal-Catalyzed N-Alkylation | Uses a NiCuFeOx catalyst to react amines with diols, forming the azepane ring. | Amines and 1,6-hexanediol | N-substituted azepanes | doi.orgmdpi.com |

Novel Catalytic and Photochemical Methods: Researchers are exploring novel catalytic systems to improve the efficiency and sustainability of azepane synthesis. This includes the development of metal-catalyzed reactions, such as those using iron, for the reductive amination of 6-aminohexanoic acid to form N-substituted azepanes. doi.org Another innovative and sustainable approach involves the photochemical dearomative ring expansion of readily available nitroarenes. manchester.ac.ukresearchgate.net This method uses blue light to mediate the transformation of a six-membered aromatic ring into a seven-membered azepane framework in just two steps, offering streamlined access to poly-functionalized systems. manchester.ac.uk

Exploration of Novel Reactivity Patterns

Expanding the chemical toolbox for modifying the azepane scaffold is crucial for accessing new chemical space and generating diverse molecular libraries for drug discovery. nih.govnih.gov Future research will focus on discovering and developing novel reactions that allow for precise functionalization of the azepane ring. researchgate.netacs.org

Ring Expansion and Annulation Strategies: Ring expansion reactions represent a powerful method for constructing the azepane core. researchgate.netmanchester.ac.uk A notable development is the silver-catalyzed dearomative aziridination of arenes, which proceeds through an aza-Büchner ring expansion to yield substituted azepanes. nih.gov This strategy provides access to important N-heterocycles that are underrepresented in screening libraries. nih.gov Similarly, rhodium-catalyzed reactions have been developed for the synthesis of azepane derivatives through a formal 1,3-migration of a hydroxy group followed by selective annulation. acs.org These methods offer efficient pathways to complex, functionalized seven-membered N-heterocycles. acs.org

Catalyst-Controlled Functionalization: The development of catalyst-controlled reactions allows for selective functionalization at different positions of the azepane ring. For instance, Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes provides an efficient route to novel trifluoromethyl-substituted azepine-2-carboxylates. nih.govmdpi.com Cross-coupling reactions are also a key focus, offering a robust approach to achieving C-2 and/or C-3 functionalization, which is essential for mimicking the substitution patterns found in many natural alkaloids. acs.org

Table 2: Selected Novel Reactivity Patterns in Azepane Synthesis

| Reaction Type | Catalyst/Reagent | Key Transformation | Resulting Structure | Reference(s) |

| Aza-Büchner Ring Expansion | Silver (Ag) catalyst | Dearomative aziridination of arenes | Substituted azepines | nih.gov |

| Tandem Amination/Cyclization | Copper (Cu(I)) catalyst | Intermolecular amine addition and intramolecular cyclization of allenynes | Functionalized azepines | nih.govmdpi.com |

| Migration-Annulation | Rhodium (Rh) catalyst | Formal 1,3-migration of hydroxy/acyloxy groups and selective annulation | Azepane derivatives | acs.org |

| Cross-Metathesis | Ruthenium (Ru) catalyst | Olefin cross-metathesis with acrylonitrile (B1666552) followed by hydrogenation | Annulated azepanes | chemistryviews.org |

| Intramolecular Reductive Amination | Iridium (Ir) catalyst | Asymmetric reductive amination of bridged biaryl derivatives | Chiral dibenz[c,e]azepines | rsc.org |

The future of azepane chemistry lies in the continued discovery of such innovative reactions. These advancements will not only facilitate the synthesis of known biologically active azepanes but also open doors to entirely new families of compounds with unique therapeutic potential. nih.govacs.org

Q & A

Q. How should researchers design a literature review to identify gaps in 3,6-Dimethylazepane’s applications without commercial bias?

- Methodological Answer : Systematically search databases (SciFinder, Reaxys) using keywords like "azepane derivatives" + "mechanistic studies." Exclude patents and industrial reports. Use PRISMA flow diagrams to document screening processes. Highlight understudied areas (e.g., enantioselective synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.